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Introduction
3'-Amino-2',3'-dideoxycytidine 5'-triphosphate (3'-NH2-CTP) is a crucial analog of cytidine

triphosphate (CTP) used in the enzymatic synthesis of modified ribonucleic acids (RNA). The

defining feature of 3'-NH2-CTP is the substitution of the 3'-hydroxyl group (-OH) of the ribose

sugar with a primary amino group (-NH2). This modification renders the nucleotide a chain

terminator during in vitro transcription.[1] Once incorporated by an RNA polymerase, the

absence of the 3'-OH group prevents the formation of a subsequent phosphodiester bond,

effectively halting further elongation of the RNA chain.

Due to this terminating property, 3'-NH2-CTP is not suitable for generating RNA libraries with

multiple, internal amino-modifications. Instead, its primary utility lies in the precise, template-

directed incorporation of a single 3'-amino-cytidine monophosphate (3'-NH2-CMP) at the 3'-

terminus of an RNA molecule. The resulting terminal amino group serves as a versatile

chemical handle for a wide range of applications, from bioconjugation to enhancing the stability

of RNA molecules.

Key Applications of 3'-Amino Modified RNA
The introduction of a 3'-terminal amino group onto RNA transcripts opens up numerous

possibilities for research, diagnostics, and therapeutics:
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Post-Synthesis Conjugation: The primary amino group is nucleophilic and can be readily

coupled to various molecules. This allows for the covalent attachment of fluorescent dyes for

imaging, biotin for affinity purification, or cross-linking agents to study RNA-protein

interactions.[2][3]

Enhanced Nuclease Resistance: The 3'-terminus is a primary site for degradation by 3'-

exonucleases. By blocking this end with an amino modification, the stability of the RNA

transcript is significantly increased in biological fluids or cell extracts.[3][4] This is a critical

advantage for the development of RNA-based therapeutics, such as mRNA vaccines and

siRNAs, where transcript longevity is essential.[4]

Modified Aptamer Selection (SELEX): RNA libraries where each member possesses a 3'-

amino modification can be used in the Systematic Evolution of Ligands by Exponential

Enrichment (SELEX) process.[5] This allows for the selection of aptamers—short, single-

stranded nucleic acids that bind to specific targets—with improved characteristics such as

enhanced stability or novel binding properties conferred by the terminal modification.

Data Presentation
Quantitative data is essential for comparing methodologies and understanding reaction

parameters. The following tables summarize key information related to the synthesis and

properties of 3'-amino modified RNA.

Table 1: Comparison of Synthesis Methods for 3'-Amino Modified RNA
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Feature
Enzymatic Incorporation
(via 3'-NH2-CTP)

Solid-Phase Chemical
Synthesis

Principle

Template-directed

polymerization using RNA

polymerase and a terminating

nucleotide analog.

Stepwise addition of

phosphoramidite building

blocks on a solid support.[6]

RNA Length
Suitable for very long

transcripts (>1000 nt).

Typically efficient for shorter

oligonucleotides (<100 nt).

Purity

Can result in a mix of full-

length terminated product and

shorter abortive transcripts.

High purity of the desired

sequence is achievable.[7]

Modification
Limited to a single 3'-terminal

modification.

Allows for internal, 5'-, and 3'-

modifications.[3][6]

Yield

Can be high, with modern kits

producing mg quantities of

RNA.[8]

Scalable, from nanomoles to

larger scales.[9]

Pros

Biologically relevant process,

simple setup for long RNA,

generates libraries from DNA

pools.

High purity, versatile

modification placement.[6][7]

Cons

Potential for polymerase-

induced errors, limited to

terminal modification.

Inefficient for long RNA,

requires specialized chemistry

and equipment.

Table 2: Substrate Activity of CTP Analogs with ATP(CTP):tRNA Nucleotidyl Transferase

This table illustrates that various enzymes can tolerate modifications on the ribose moiety of

nucleotides, including the substitution of hydroxyl groups with amino groups.
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CTP Analog Modification Incorporation into 3' Terminus of tRNA

Ribose Moiety

Replacement of free hydroxyls with an amino

group
Yes[10]

Replacement of free hydroxyls with a hydrogen

atom
Yes[10]

Cytosine Base

Modification at position 2 Yes[10]

Modification at position 4 Yes[10]

Modification at position 5 Yes[10]

Data sourced from a study on ATP(CTP):tRNA

nucleotidyl transferase, demonstrating

enzymatic tolerance for modified CTPs.[10]

Visualizations
Diagrams created using Graphviz to illustrate key workflows and mechanisms.
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Caption: Workflow for generating a 3'-labeled RNA library.

Caption: Mechanism of 3'-NH2-CTP induced chain termination.
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Caption: SELEX workflow using a 3'-modified RNA library.
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Experimental Protocols
Protocol 1: Enzymatic Synthesis of a 3'-Amino-
Terminated RNA Library
This protocol describes the synthesis of an RNA library where each transcript is terminated with

a 3'-amino-cytidine using T7 RNA polymerase.

A. Principle In vitro transcription is performed using a DNA template library. The reaction

mixture contains ATP, GTP, UTP, and 3'-NH2-CTP as the sole source of cytidine triphosphate.

When the polymerase encounters a guanine (G) in the DNA template, it incorporates the 3'-

NH2-CMP, which terminates transcription. This method ensures that transcripts are generated

up to the first C residue, or that full-length transcripts ending with a C are produced if the

reaction is carefully designed. For library synthesis, the DNA template should be designed to

promote runoff transcription ending on a G in the template strand.

B. Materials

Linearized plasmid DNA or PCR-generated DNA template library (purified, >20 nM)

3'-NH2-CTP solution (e.g., 100 mM)

Ribonucleotide solution mix (ATP, GTP, UTP, each at 10 mM)

T7 RNA Polymerase (e.g., NEB #M0251)[11]

10X T7 Reaction Buffer

RNase Inhibitor (e.g., Murine, NEB #M0314)

DNase I (RNase-free)

Nuclease-free water

C. Reaction Setup (20 µL total volume)

Thaw all components on ice. Keep enzymes on ice.
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Assemble the reaction at room temperature in the following order:

Nuclease-free water: to 20 µL

10X T7 Reaction Buffer: 2 µL

ATP (10 mM): 2 µL (Final: 1 mM)

GTP (10 mM): 2 µL (Final: 1 mM)

UTP (10 mM): 2 µL (Final: 1 mM)

3'-NH2-CTP (10 mM): 2 µL (Final: 1 mM)

DNA Template: X µL (approx. 1 µg)

RNase Inhibitor: 1 µL

T7 RNA Polymerase: 2 µL

Mix gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of

the tube.

D. Incubation and Purification

Incubate the reaction at 37°C for 2-4 hours.[12]

Add 1 µL of DNase I to the reaction mixture to digest the DNA template.

Incubate at 37°C for an additional 15 minutes.

Purify the RNA using a standard column-based RNA cleanup kit, LiCl precipitation, or

phenol/chloroform extraction followed by ethanol precipitation.

Resuspend the purified 3'-amino-modified RNA pellet in nuclease-free water.

Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to

confirm size and purity.
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Protocol 2: Post-Synthesis Labeling of 3'-Amino-RNA
with an NHS-Ester Dye
This protocol describes the conjugation of a fluorescent dye to the terminal 3'-amino group of

the synthesized RNA library.

A. Principle The primary amine at the 3'-terminus of the RNA acts as a nucleophile, reacting

with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a fluorescent dye) in

an amine-reactive coupling reaction. This forms a stable, covalent amide bond. The reaction is

typically performed in a slightly alkaline buffer to ensure the primary amine is deprotonated and

thus more reactive.

B. Materials

Purified 3'-amino-modified RNA (from Protocol 1)

Amine-reactive dye (e.g., Cy3 NHS Ester, dissolved in anhydrous DMSO)

0.2 M Sodium Bicarbonate or 0.2 M HEPES buffer, pH 8.0-8.5

Nuclease-free water

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

75% Ethanol (ice-cold)

C. Labeling Reaction

In a nuclease-free microcentrifuge tube, dissolve 5-10 µg of 3'-amino-RNA in 40 µL of

nuclease-free water.

Add 10 µL of 0.2 M Sodium Bicarbonate buffer (pH 8.5) to the RNA solution.

Prepare the NHS-ester dye solution. For a 10-20 fold molar excess, add 1-2 µL of a 10

mg/mL dye stock in DMSO to the RNA solution. The optimal ratio should be determined

empirically.
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Mix gently by flicking the tube and centrifuge briefly.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from

light.

D. Purification of Labeled RNA

Precipitate the labeled RNA to remove unconjugated dye. Add 0.1 volumes of 3 M Sodium

Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

Mix well and incubate at -20°C for at least 1 hour.

Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.

Carefully discard the supernatant, which contains the unreacted dye.

Wash the pellet with 500 µL of ice-cold 75% ethanol.

Centrifuge for 10 minutes at 4°C. Discard the supernatant.

Air dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

Resuspend the labeled RNA in an appropriate volume of nuclease-free water.

Verify labeling efficiency using UV-Vis spectrophotometry (measuring absorbance at 260 nm

for RNA and at the dye's excitation maximum) and/or by denaturing PAGE with fluorescence

imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates
on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15598866?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2471925/
https://pubmed.ncbi.nlm.nih.gov/2471925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and
Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

3. rna.bocsci.com [rna.bocsci.com]

4. 3'-Modification stabilizes mRNA and increases translation in cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

6. glenresearch.com [glenresearch.com]

7. US8933214B2 - RNA synthesisâ��phosphoramidites for synthetic RNA in the reverse
direction, and application in convenient introduction of ligands, chromophores and
modifications of synthetic RNA at the 3â�²-end - Google Patents [patents.google.com]

8. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

9. idtdna.com [idtdna.com]

10. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. neb.com [neb.com]

12. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse
in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3'-NH2-CTP in modified RNA library synthesis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598866#3-nh2-ctp-in-modified-rna-library-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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